

endogenous ligands for P2Y14 receptor

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Introduction to the P2Y14 Receptor

The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] Unlike other P2Y receptors that are primarily activated by nucleotides like ATP, ADP, UTP, and UDP, the P2Y14 receptor is uniquely activated by a class of molecules known as UDP-sugars.[2][3] It is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase.[4] P2Y14R is expressed in various tissues and cells, with prominent expression in immune cells such as neutrophils, lymphocytes, and mast cells, as well as in the brain, placenta, and gastrointestinal tract.[2][5] This distribution highlights its potential role in neuroimmune function and inflammatory processes.[2][6]

Endogenous Ligands and Pharmacology

The primary endogenous agonists for the P2Y14 receptor are UDP-sugars. These molecules, traditionally known for their intracellular roles in glycosylation and biosynthesis, are released into the extracellular space under certain conditions to act as signaling molecules.[7][8] Uridine diphosphate (UDP) has also been identified as a potent ligand, though its activity varies between species.[2]

UDP-Sugars

Several UDP-sugars have been identified as potent agonists of the P2Y14 receptor.[9] These molecules are released from cells in a regulated manner and are relatively stable in the extracellular environment, allowing them to function as effective signaling molecules.[9]

- Uridine Diphosphate Glucose (UDP-Glucose): This is the most potent and well-characterized endogenous agonist for the P2Y₁₄ receptor.[\[2\]](#)[\[10\]](#) It plays a significant role in mediating inflammatory responses, such as mast cell degranulation and neutrophil chemotaxis.[\[5\]](#)[\[9\]](#)
- Uridine Diphosphate Galactose (UDP-Galactose): Another potent agonist that activates the P2Y₁₄ receptor with similar efficacy to UDP-glucose.[\[2\]](#)[\[11\]](#)
- Uridine Diphosphate Glucuronic Acid (UDP-Glucuronic Acid): This UDP-sugar also activates the receptor, generally with a potency similar to that of UDP-glucose and UDP-galactose.[\[2\]](#)[\[11\]](#)
- Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc): While a full agonist, UDP-GlcNAc typically exhibits a lower potency (approximately 10-fold higher EC₅₀) compared to UDP-glucose.[\[2\]](#)[\[11\]](#)

Uridine Diphosphate (UDP)

UDP has been shown to be a potent ligand for the P2Y₁₄ receptor, but its pharmacological profile is species-dependent.[\[2\]](#)

- At the rat P2Y₁₄ receptor, UDP acts as a potent full agonist.[\[2\]](#)[\[10\]](#)
- Conversely, at the human P2Y₁₄ receptor, UDP functions as a competitive antagonist, blocking the action of UDP-sugar agonists.[\[10\]](#) This species-specific difference is a critical consideration in translational research and drug development.

Quantitative Data for Endogenous Ligands

The potency and affinity of endogenous ligands at the P2Y₁₄ receptor have been characterized using various in vitro assay systems. The following tables summarize the available quantitative data.

Ligand	Receptor Species	Assay Type	Parameter	Value	Reference(s)
UDP-Glucose	Human	RhoA Activation (Neutrophils)	EC ₅₀	0.9 μM	[9]
Human	RhoA Activation (P2Y14-HL60 cells)	EC ₅₀	0.4 μM	[9]	
Human	Recombinant Systems	EC ₅₀	~100-500 nM	[3]	
Human	Inhibition of cAMP	pIC ₅₀	7.1	[12]	
UDP-Galactose	Human	Recombinant Systems	EC ₅₀	~100-500 nM	[3]
Human	Inhibition of cAMP	pEC ₅₀	6.8	[12]	
Human	Ca ²⁺ Mobilization (hP2Y14)	IC ₅₀	0.67 μM	[13]	
UDP-Glucuronic Acid	Human	Recombinant Systems	EC ₅₀	~100-500 nM	[3]
UDP-N-acetylglucosamine	Human	Recombinant Systems	EC ₅₀	~1-5 μM	[2][3]
Human	Inhibition of cAMP	pEC ₅₀	6.0	[12]	
UDP	Rat	Phosphoinositide Hydrolysis	EC ₅₀	0.35 μM	[10]

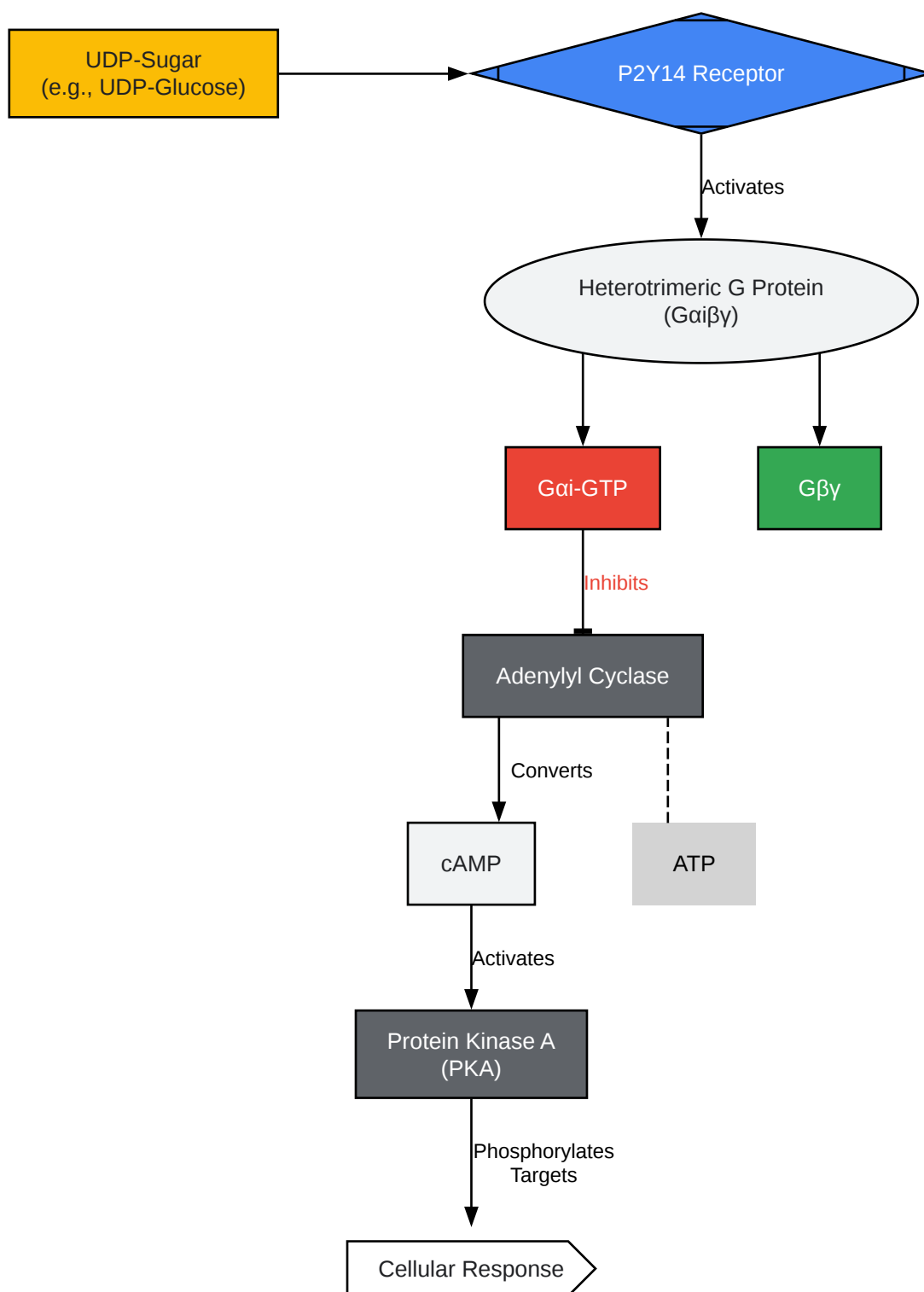
Rat	Inhibition of cAMP	pIC ₅₀	6.5	[12]
Human	Antagonism of UDP-Glucose	pK _e	7.28	[10]

Signaling Pathways

Activation of the P2Y₁₄ receptor by its endogenous ligands initiates several downstream signaling cascades, primarily through the G_{ai} subunit of the heterotrimeric G protein.

G_{ai}-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the P2Y₁₄ receptor involves the G_{ai}-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates G_{ai} proteins.[\[2\]](#)

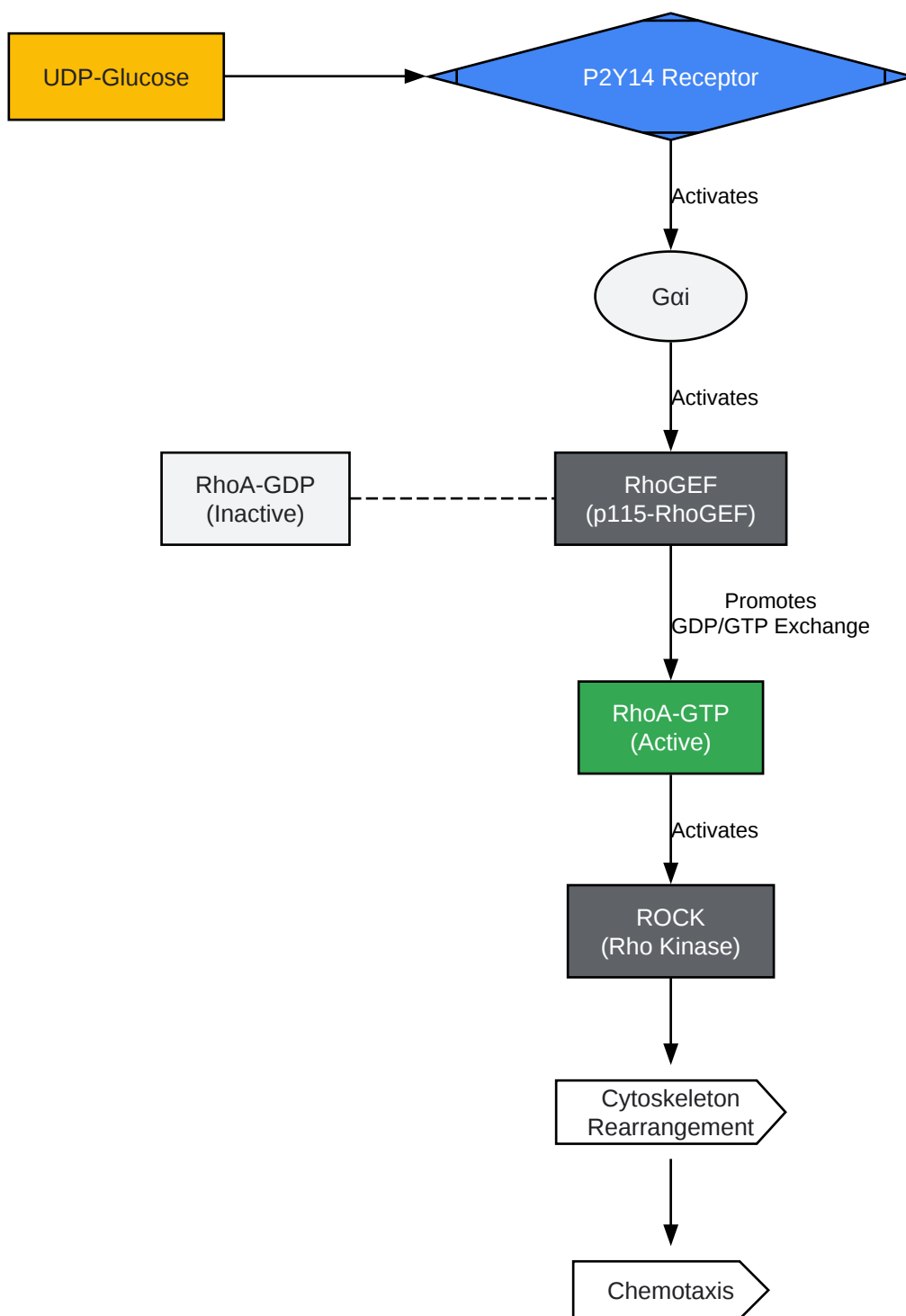


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Caption: P2Y14R Gαi-mediated inhibition of adenylyl cyclase.

RhoA Activation Pathway

In immune cells like neutrophils, P2Y14 receptor activation promotes chemotaxis and migration through a pathway involving the activation of the small GTPase RhoA.[9][14] This leads to cytoskeleton rearrangement, which is essential for cell motility.[15]



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Caption: P2Y14R-mediated activation of the RhoA signaling pathway.

Key Experimental Protocols

The characterization of P2Y14 receptor ligands relies on a variety of robust cellular and biochemical assays.

Calcium Mobilization Assay

Since the P2Y14 receptor is natively coupled to G α i, it does not directly stimulate phospholipase C (PLC) and subsequent intracellular calcium mobilization. To measure agonist activity via calcium flux, a common strategy is to co-express the receptor in a host cell line (e.g., HEK293 or COS-7) with a "promiscuous" or chimeric G protein, such as G α 16 or a G α q/i chimera.[2] These G proteins couple G α i-linked receptors to the PLC pathway.

Methodology:

- **Cell Culture and Transfection:** HEK293 cells are transiently or stably co-transfected with plasmids encoding the human P2Y14 receptor and the G α q/i chimeric protein.
- **Cell Loading:** Transfected cells are plated in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
- **Assay Performance:** The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established.
- **Agonist Addition:** A solution containing the UDP-sugar agonist at various concentrations is automatically added to the wells.
- **Data Acquisition:** Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
- **Data Analysis:** The peak fluorescence response is measured, and dose-response curves are generated to calculate EC₅₀ values.

cAMP Inhibition Assay

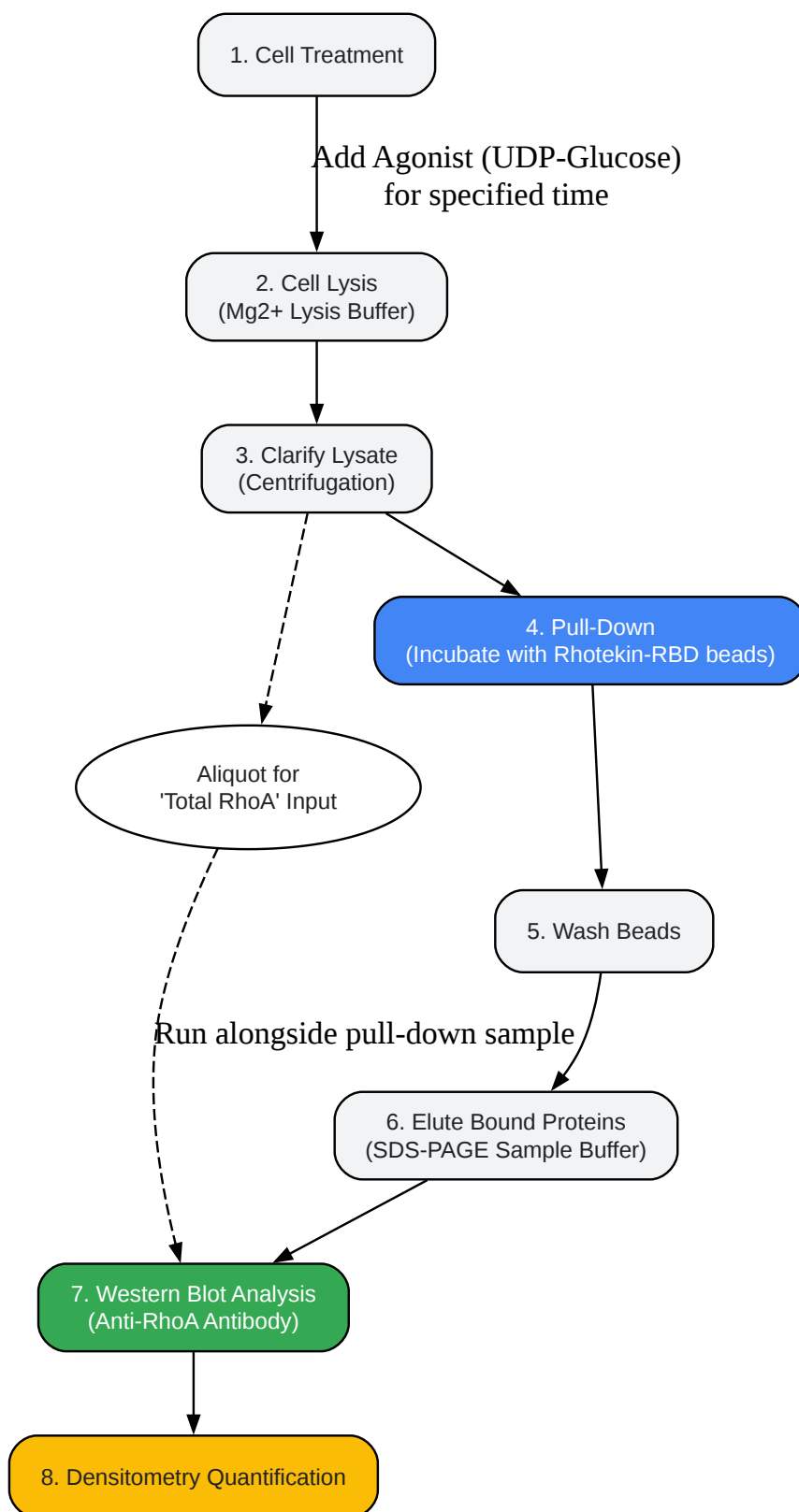
This assay directly measures the functional consequence of G α i activation.

Methodology:

- **Cell Culture:** Cells endogenously or recombinantly expressing the P2Y₁₄ receptor (e.g., P2Y₁₄-HEK293 cells) are cultured to confluency.[\[2\]](#)
- **Pre-treatment:** Cells are pre-treated with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
- **Stimulation and Agonist Addition:** Cells are stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. Simultaneously or shortly after, the P2Y₁₄R agonist is added at various concentrations.[\[2\]](#)
- **Lysis and Detection:** After a 15-30 minute incubation, the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
- **Data Analysis:** The percentage inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration, and dose-response curves are used to determine IC₅₀ values. For confirmation of G α i coupling, a parallel experiment is run with cells pre-treated with pertussis toxin, which should abolish the inhibitory effect.[\[2\]](#)

RhoA Activation (Pull-Down) Assay

This biochemical assay is used to specifically measure the active, GTP-bound form of RhoA.[\[9\]](#)



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Caption: Experimental workflow for a RhoA activation pull-down assay.

Methodology:

- **Cell Stimulation:** Neutrophils or other relevant cells are stimulated with the P2Y₁₄R agonist for a short period (e.g., 1-5 minutes).
- **Cell Lysis:** Cells are rapidly lysed on ice with a buffer containing Mg²⁺ and protease inhibitors to preserve GTP-bound RhoA.
- **Lysate Clarification:** The lysate is centrifuged to pellet cell debris.
- **Pull-Down:** The supernatant is incubated with agarose beads conjugated to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.
- **Washing:** The beads are washed several times to remove non-specifically bound proteins.
- **Elution and Analysis:** The bound proteins are eluted in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a membrane for Western blotting using a RhoA-specific antibody. A sample of the total cell lysate ('input') is run in parallel to confirm equal protein loading.
- **Quantification:** The intensity of the band corresponding to pulled-down RhoA is quantified by densitometry and normalized to the total RhoA in the input.

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